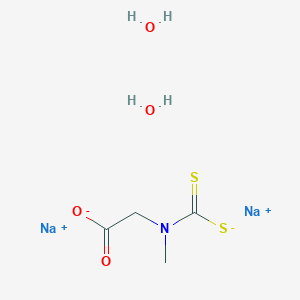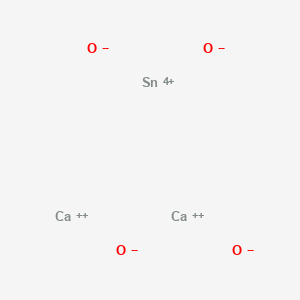
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electron Paramagnetic Resonance (EPR) Detection of Nitric Oxide : N-(Dithiocarboxy)sarcosine has been utilized in combination with ferrous salt as an effective spin trap for detecting nitric oxide (NO) production in biological systems using EPR spectroscopy. This application is significant in studying endotoxaemia and NO-metry at room temperature in organs like the liver (Płonka et al., 2003).
Photometric Determination of Copper and Cobalt : The compound has been used for the photometric determination of copper and cobalt in environmental samples. This involves sorption on Amberlite XAD resin and measurement of the absorbance of the eluted chelate, highlighting its role in environmental monitoring and analytical chemistry (Sakai, 1980; Sakai & Mori, 1986).
In Vivo EPR Imaging of Endogenous Nitric Oxide : N-(Dithiocarboxy)sarcosine, in its iron complex form, has been used for in vivo EPR imaging of endogenous NO in mice. This is crucial for noninvasive investigation of NO distribution in pathological organs or tissues (Yoshimura et al., 1996; Yoshimura, 1997).
Reductive Nitrosylation and Redox Cycling : The reaction of NO with the iron(III) complex of N-(Dithiocarboxy)sarcosine has been studied, providing insights into reductive nitrosylation involving iron(IV) as an intermediate. Additionally, redox cycling of iron complexes of N-(Dithiocarboxy)sarcosine has been explored, which is significant in understanding the biochemical processes involving iron and NO (Fujii et al., 2000; Lu & Koppenol, 2005).
Selective Determination of Mercury(II) Ion : The compound has been used for the selective determination of mercury(II) ions by solvent extraction and reversed-phase HPLC with photometric detection, demonstrating its application in trace metal analysis (Ichinoki et al., 2003).
Sarcosine Metal Halogenide Structures : The crystal structure of sarcosine metal halogenide salts, including those with N-(Dithiocarboxy)sarcosine, has been studied to understand the interaction of sarcosine with metal ions (Fleck et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)



![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)






